molecular formula C22H20N2O2S2 B2843645 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1396876-01-9

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

Cat. No. B2843645
CAS RN: 1396876-01-9
M. Wt: 408.53
InChI Key: KKFYNVKQUWTMLM-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTNS and is a sulfonamide-based ligand that has been used in the design of new drugs and materials.

Scientific Research Applications

Coordination Chemistry and Magnetic Anisotropy

One study focused on the coordination geometry variation in cobalt(ii) complexes with sulfonamide ligands, revealing that systematic substitution on the ligand leads to subtle variations in the CoN4 coordination geometry. This geometric variation subtly correlates with the axial zero-field splitting parameter (D), which is crucial for understanding magnetic anisotropy. The findings demonstrate the potential of sulfonamide ligands in tuning magnetic properties of coordination compounds (Wu et al., 2019).

Sensor Technology for Metal Ions

Another study highlighted the development of chemosensors for transition metal ions, utilizing ligands similar to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide. These ligands exhibit remarkable selectivity towards Cu2+ ions, changing color upon complexation. This research presents a promising approach for the selective detection of metal ions in various environments (Gosavi-Mirkute et al., 2017).

Synthetic Methodology

Research into the synthetic applications of sulfonamide compounds uncovered an unexpected reaction pathway leading to 1-arylthio-2-naphthols, highlighting a novel method for synthesizing structurally diverse naphthol derivatives. This discovery underscores the versatility of sulfonamide compounds in organic synthesis and their potential role in developing new pharmaceuticals and materials (Grombein et al., 2013).

Enhancing Nerve Growth Factor-Induced Neurite Outgrowth

A specific sulfonamide derivative was synthesized and evaluated for its ability to enhance nerve growth factor-induced neurite outgrowth, showcasing the compound's potential in neuroregenerative research. This study illustrates the application of sulfonamide compounds in biomedical research, particularly in understanding and enhancing neural growth mechanisms (Williams et al., 2010).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c25-28(26,22-11-3-8-19-7-1-2-10-21(19)22)24(14-12-20-9-5-15-27-20)17-18-6-4-13-23-16-18/h1-11,13,15-16H,12,14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYNVKQUWTMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)naphthalene-1-sulfonamide

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